molecular formula C11H6F3NO2S B14401886 3-Nitro-1-[(trifluoromethyl)sulfanyl]naphthalene CAS No. 88581-12-8

3-Nitro-1-[(trifluoromethyl)sulfanyl]naphthalene

Katalognummer: B14401886
CAS-Nummer: 88581-12-8
Molekulargewicht: 273.23 g/mol
InChI-Schlüssel: RBUGMECAWPLDNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Nitro-1-[(trifluoromethyl)sulfanyl]naphthalene is an organic compound with the molecular formula C11H6F3NO4S It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both nitro and trifluoromethylsulfanyl functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-1-[(trifluoromethyl)sulfanyl]naphthalene typically involves the nitration of a naphthalene derivative followed by the introduction of the trifluoromethylsulfanyl group. One common method is the nitration of 1-[(trifluoromethyl)sulfanyl]naphthalene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is typically carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Nitro-1-[(trifluoromethyl)sulfanyl]naphthalene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitro derivatives with different oxidation states.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethylsulfanyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of 3-amino-1-[(trifluoromethyl)sulfanyl]naphthalene.

    Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Nitro-1-[(trifluoromethyl)sulfanyl]naphthalene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-Nitro-1-[(trifluoromethyl)sulfanyl]naphthalene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethylsulfanyl group can influence the compound’s lipophilicity and binding affinity to target molecules. These interactions can modulate various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Nitro-3-[(trifluoromethyl)sulfinyl]benzene
  • 1-Nitro-2-(trifluoromethyl)naphthalene
  • 3-Nitro-4-[(trifluoromethyl)phenyl]sulfanyl]benzonitrile

Uniqueness

3-Nitro-1-[(trifluoromethyl)sulfanyl]naphthalene is unique due to the presence of both nitro and trifluoromethylsulfanyl groups on the naphthalene ring. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

88581-12-8

Molekularformel

C11H6F3NO2S

Molekulargewicht

273.23 g/mol

IUPAC-Name

3-nitro-1-(trifluoromethylsulfanyl)naphthalene

InChI

InChI=1S/C11H6F3NO2S/c12-11(13,14)18-10-6-8(15(16)17)5-7-3-1-2-4-9(7)10/h1-6H

InChI-Schlüssel

RBUGMECAWPLDNV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C(C=C2SC(F)(F)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.